Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol CAS number and properties
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol CAS number and properties
An In-Depth Technical Guide to rel-((2S,4S)-azetidine-2,4-diyl)dimethanol
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a cornerstone in contemporary drug discovery.[1][2] Its unique combination of properties—high ring strain, significant sp³ character, and conformational rigidity—offers medicinal chemists a powerful tool to enhance the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2] Unlike more flexible aliphatic chains or larger rings, the constrained nature of the azetidine scaffold allows for precise three-dimensional positioning of substituents, which can lead to improved target affinity, selectivity, and metabolic stability.[3][4]
This guide focuses on a specific, highly functionalized derivative: rel-((2S,4S)-azetidine-2,4-diyl)dimethanol . The "rel" (relative) notation indicates that the compound is a racemic mixture of the (2S,4S) enantiomer and its mirror image, the (2R,4R) enantiomer. The defined trans stereochemistry of the two hydroxymethyl groups makes this molecule a valuable chiral building block for synthesizing complex and stereochemically rich pharmaceutical agents.
Core Compound Identification and Properties
The primary identifier for this compound, particularly in its common salt form, is its CAS number.
| Identifier | Value | Source |
| Chemical Name | rel-((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride | [5] |
| CAS Number | 1036262-58-4 (for hydrochloride salt) | [5] |
| Molecular Formula | C₅H₁₂ClNO₂ | [6] |
| Molecular Weight | 153.61 g/mol | [6] |
Physicochemical Properties
While extensive experimental data for the free base is not widely published, properties can be inferred from related structures and supplier specifications. The hydrochloride salt form is typically used to improve solubility and stability.
| Property | Predicted/Typical Value | Notes |
| Appearance | White to off-white solid | Based on typical appearance of similar small molecule amine hydrochlorides. |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form significantly enhances aqueous solubility.[7] |
| Hydrogen Bond Donors | 3 (two -OH, one -NH₂⁺) | [6] |
| Hydrogen Bond Acceptors | 2 (two -OH) | [6] |
| Storage | Store at 2-8°C, protected from light and moisture. | Recommended for long-term stability of reactive amine compounds.[8] |
Chemical Structure and Stereochemistry
The structure of the (2S,4S) enantiomer is depicted below. The key feature is the trans relationship between the two hydroxymethyl groups at positions 2 and 4 of the azetidine ring.
Caption: 2D structure of the (2S,4S) enantiomer of azetidine-2,4-diyl)dimethanol.
Role in Drug Development
The incorporation of azetidine scaffolds is a proven strategy for optimizing drug candidates. Several FDA-approved drugs, including baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), feature an azetidine moiety to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[1][2]
The subject of this guide, rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, serves as a bifunctional chiral building block. Its two primary alcohol groups can be selectively protected and functionalized, while the secondary amine provides a key site for substitution. This trifunctional nature allows it to be used as a scaffold to introduce complexity and control the spatial orientation of pharmacophoric groups.
Synthesis and Reactivity
The synthesis of substituted azetidines can be challenging due to the inherent ring strain. However, several robust methods have been developed. A common and effective strategy for producing chiral azetidines involves starting from readily available, inexpensive chiral precursors like amino acids. For instance, L-aspartic acid can serve as a starting material for the synthesis of (S)-azetidine-2-carboxylic acid, a closely related intermediate.[9][10]
A plausible synthetic workflow to obtain the target molecule could involve the protection of the amine, reduction of carboxylic acid functionalities, and subsequent cyclization.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target azetidine scaffold.
Methodology Explanation:
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N-Protection: The amine of an L-aspartic acid derivative is protected (e.g., with a Boc group) to prevent side reactions.[9]
-
Diester Formation: Both carboxylic acid groups are converted to esters to facilitate the subsequent reduction.
-
Reduction: The ester groups are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Cyclization: One alcohol is converted into a good leaving group (e.g., a tosylate or mesylate). The nitrogen atom then displaces this group in an intramolecular Sₙ2 reaction to form the azetidine ring. This is a common strategy for forming small rings.[11]
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Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid for Boc) to yield the final product.
Spectroscopic Characterization (Expected)
For a molecule with this structure, the following spectroscopic signatures would be anticipated:
-
¹H NMR:
-
Ring Protons: Complex multiplets would be expected for the protons on the azetidine ring (at C2, C3, and C4) due to diastereotopicity and cis/trans coupling.
-
Hydroxymethyl Protons (-CH₂OH): The methylene protons adjacent to the hydroxyl groups would likely appear as doublets of doublets, coupling to the adjacent ring proton.
-
Hydroxyl Protons (-OH): Broad singlets, which may exchange with D₂O.
-
Amine Proton (-NH-): A broad singlet, which may also exchange with D₂O.
-
-
¹³C NMR:
-
Five distinct carbon signals would be expected: two for the hydroxymethyl carbons (-CH₂OH), and three for the azetidine ring carbons (C2, C3, C4). The signals for C2 and C4 would be shifted downfield due to their attachment to both nitrogen and the hydroxymethyl group.
-
-
FT-IR:
-
A broad absorption band in the range of 3200-3600 cm⁻¹ corresponding to O-H and N-H stretching.
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C-H stretching bands around 2850-3000 cm⁻¹.
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C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is not widely available, the hazards can be inferred from the parent compound, azetidine, and its simple derivatives.[12] Azetidine itself is classified as a flammable and corrosive substance.
Core Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin and eyes.[14] Keep away from heat, sparks, and open flames, as azetidine derivatives can be flammable.[13] Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12]
Conclusion
rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is more than just a chemical compound; it is a versatile and highly valuable tool for researchers in drug discovery and organic synthesis. Its defined stereochemistry, coupled with the strategic placement of reactive functional groups on a conformationally rigid scaffold, provides an ideal starting point for the design of novel therapeutics with optimized pharmacokinetic profiles. As the demand for sp³-rich, structurally complex molecules in drug pipelines continues to grow, the importance of such chiral building blocks is set to increase significantly.
References
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Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Available from: [Link]
-
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available from: [Link]
-
Yuyama, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. Heterocycles, 96(12), 2125-2135. Available from: [Link]
-
Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]
-
Expert Opinion on Drug Discovery. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]
- Google Patents. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Organic Chemistry Portal. Synthesis of azetidines. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of azetidines by aza Paternò–Büchi reactions. Available from: [Link]
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